4-(1-Adamantyl)anilin

Übersicht

Beschreibung

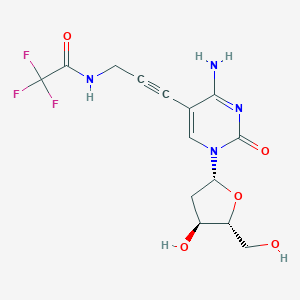

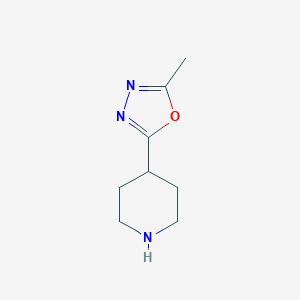

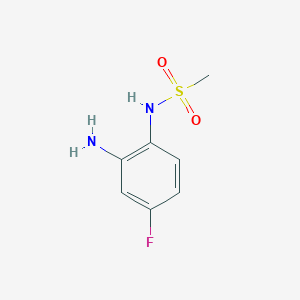

4-(1-Adamantyl)aniline is a chemical compound with the molecular formula C16H21N . It is also known by other names such as 4-(adamantan-1-yl)aniline and 4-Adamantan-1-yl-phenylamine . The molecular weight of this compound is 227.34 g/mol .

Synthesis Analysis

The synthesis of polymers carrying adamantyl substituents in their side chains has been reported . These polymers are synthesized using typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .Molecular Structure Analysis

The molecular structure of 4-(1-Adamantyl)aniline is characterized by a rigid adamantane moiety attached to an aniline group . The InChI key for this compound is JMBDVVUBXKXCIU-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of polymers carrying adamantyl substituents involves the addition polymerization of adamantyl-containing vinyl monomers . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-Adamantyl)aniline include a molecular weight of 227.34 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 227.167399674 g/mol . The topological polar surface area is 26 Ų .Wissenschaftliche Forschungsanwendungen

4-(1-Adamantyl)anilin: , auch bekannt als 4-(Adamantan-1-yl)anilin, ist eine Verbindung, die aufgrund ihrer einzigartigen Adamantanstruktur in verschiedenen wissenschaftlichen Forschungsbereichen großes Interesse geweckt hat. Hier folgt eine umfassende Analyse, die sich auf verschiedene einzigartige Anwendungen konzentriert:

Arzneimittel-Abgabesysteme

Die Adamantan-Einheit, die Teil der this compound-Struktur ist, wird häufig bei der Gestaltung und Synthese neuer Arzneimittel-Abgabesysteme eingesetzt. Seine Lipophilie und seine Fähigkeit, die Stabilität des Arzneimittels zu gewährleisten, führen zu einer verbesserten Pharmakokinetik der modifizierten Arzneimittelkandidaten .

Oberflächen-Erkennungsstudien

Adamantan-Derivate werden in Oberflächen-Erkennungsstudien aufgrund ihrer einzigartigen strukturellen Eigenschaften verwendet. Das sperrige und starre Gerüst von Adamantan ermöglicht spezifische Wechselwirkungen mit verschiedenen Substraten .

Medizinische Chemie

In der medizinischen Chemie werden Adamantan-Derivate, einschließlich this compound, auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre einzigartigen biologischen Eigenschaften können zur Entwicklung neuer Medikamente führen .

Katalysatorentwicklung

Die strukturelle Steifigkeit und Stabilität von Adamantan machen es zu einem attraktiven Gerüst für die Entwicklung von Katalysatoren, die in chemischen Reaktionen verwendet werden .

Nanomaterialien

Aufgrund ihrer einzigartigen strukturellen und stimuli-reaktiven Eigenschaften werden Adamantan-Derivate für ihre Verwendung bei der Herstellung von Nanomaterialien mit fortschrittlichen Funktionalitäten untersucht .

Synthese ungesättigter Derivate

Die Fortschritte in der Chemie haben gezeigt, dass Adamantan-Derivate zur Herstellung ungesättigter Verbindungen verwendet werden können, die in verschiedenen chemischen Syntheseanwendungen wertvoll sind .

Wirkmechanismus

Target of Action

4-(1-Adamantyl)aniline, also known as 4-(adamantan-1-yl)aniline, is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes, like 4-(1-adamantyl)aniline, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various targets, leading to diverse functional groups .

Biochemical Pathways

Adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that 4-(1-Adamantyl)aniline could potentially affect various biochemical pathways.

Pharmacokinetics

The adamantane moiety is known to increase the lipophilicity of drug molecules, which can improve their pharmacological properties . This suggests that 4-(1-Adamantyl)aniline could potentially have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . This suggests that 4-(1-Adamantyl)aniline could potentially have diverse molecular and cellular effects.

Action Environment

The adamantane moiety is known for its non-planar three-dimensional shape and hydrophobic nature . This suggests that the action, efficacy, and stability of 4-(1-Adamantyl)aniline could potentially be influenced by various environmental factors, such as temperature and pH.

Eigenschaften

IUPAC Name |

4-(1-adamantyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBDVVUBXKXCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344654 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1459-48-9 | |

| Record name | 4-(1-Adamantyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(1-Adamantyl)aniline in the context of antiviral research?

A1: 4-(1-Adamantyl)aniline is a key structural component in the development of novel antiviral agents against influenza A virus. Specifically, it has been incorporated into conjugates with amantadine variants like rimantadine and diamantadine. [] These conjugates demonstrate inhibitory activity against multiple amantadine-resistant M2 mutant influenza A viruses, including those with L26F and S31N mutations. [] This is significant because existing drugs like amantadine are ineffective against these resistant strains.

Q2: How do these 4-(1-Adamantyl)aniline containing conjugates interact with the influenza A virus?

A2: While the exact mechanism of action is still under investigation, research suggests that these conjugates might not work by simply blocking the M2 ion channel, a known target of amantadine. [] Electrophysiology experiments showed limited or no blocking activity against M2 S31N channels, even though the conjugates inhibited viral replication in cell culture. [] This suggests a more complex mechanism of action that requires further research to elucidate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.